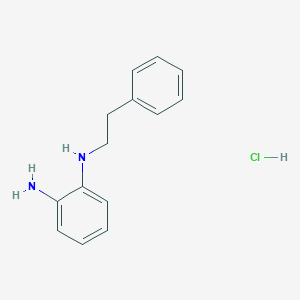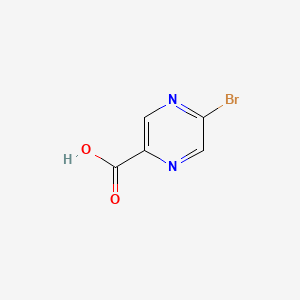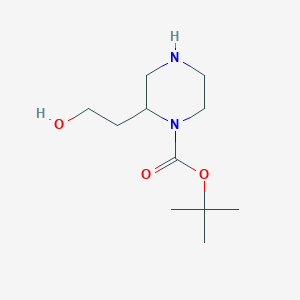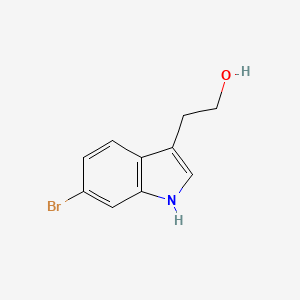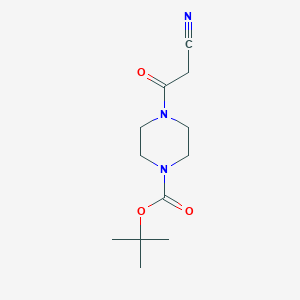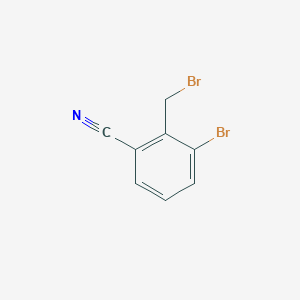
Benzyl-N-(3-Chloropropyl)carbamát
Übersicht
Beschreibung
Benzyl (3-chloropropyl)carbamate (BCPC) is an organic compound that is used in various scientific applications. BCPC is a versatile compound that has been used in the synthesis of various compounds, as well as in numerous research applications. BCPC is a chiral compound, meaning it has two different forms (enantiomers) that are non-superimposable mirror images of each other. This property makes BCPC an important compound for research in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthese von energiereichen Materialien (HEDMs)
Benzyl-N-(3-Chloropropyl)carbamát kann bei der Synthese von Käfignitraminen verwendet werden, die eine Klasse von HEDMs darstellen. Diese Materialien sind aufgrund ihres Potenzials für Anwendungen in Treibstoffen und Sprengstoffen von Interesse. Die Fähigkeit der Verbindung, Kondensationsreaktionen mit Glyoxal einzugehen, ist beispielsweise ein entscheidender Schritt bei der Synthese von Hexaazaisowurtzitan-Derivaten, die für ihren hohen Stickstoffgehalt und ihre energetischen Eigenschaften bekannt sind .
Wirkmechanismus
Target of Action
Benzyl N-(3-chloropropyl)carbamate belongs to the class of compounds known as carbamates . Carbamates are known to be potent inhibitors of acetylcholinesterase (AChE) , an enzyme that plays a crucial role in terminating the transmission of nerve signals at cholinergic synapses by breaking down the neurotransmitter acetylcholine .
Mode of Action
Carbamates, including Benzyl N-(3-chloropropyl)carbamate, interact with AChE by mimicking the normal hydrolysis of acetylcholine at the active site of the enzyme . This interaction leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic pathways .
Biochemical Pathways
The inhibition of AChE by carbamates affects the cholinergic pathway, which is involved in various physiological processes, including muscle contraction, heart rate, memory, and learning . The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of the cholinergic pathway, which can have potential applications in various medical contexts, including neurodegenerative disorders like Alzheimer’s disease .
Pharmacokinetics
The bioavailability of carbamates is generally influenced by their chemical stability and potential to enhance cellular membrane permeability .
Result of Action
The primary result of the action of Benzyl N-(3-chloropropyl)carbamate is the inhibition of AChE, leading to an increase in acetylcholine levels. This can result in overstimulation of cholinergic pathways, potentially affecting various physiological processes, including muscle contraction, heart rate, memory, and learning .
Biochemische Analyse
Biochemical Properties
Benzyl (3-chloropropyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of peptides. The compound’s interaction with enzymes such as carbamoyltransferases facilitates the formation of stable carbamate linkages, which can be selectively removed under specific conditions . These interactions are essential for the controlled synthesis of complex peptides and proteins.
Cellular Effects
Benzyl (3-chloropropyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, Benzyl (3-chloropropyl)carbamate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Benzyl (3-chloropropyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, forming stable carbamate linkages that can inhibit or activate enzymatic activity . This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, Benzyl (3-chloropropyl)carbamate can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl (3-chloropropyl)carbamate can change over time due to its stability and degradation properties. The compound is relatively stable under mild conditions but can degrade under extreme pH or temperature . Long-term studies have shown that Benzyl (3-chloropropyl)carbamate can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns
Dosage Effects in Animal Models
The effects of Benzyl (3-chloropropyl)carbamate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Benzyl (3-chloropropyl)carbamate can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
Benzyl (3-chloropropyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through hydrolysis, leading to the formation of benzyl alcohol and 3-chloropropylamine . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of Benzyl (3-chloropropyl)carbamate within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its biochemical activity and interaction with target biomolecules.
Subcellular Localization
Benzyl (3-chloropropyl)carbamate exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
benzyl N-(3-chloropropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIOSZETONVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599336 | |
| Record name | Benzyl (3-chloropropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53602-19-0 | |
| Record name | Benzyl (3-chloropropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



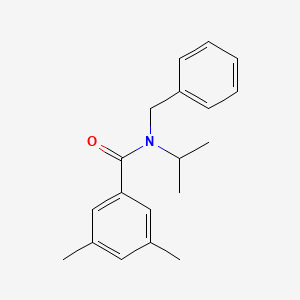

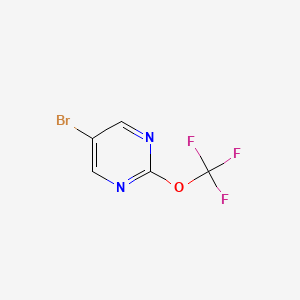
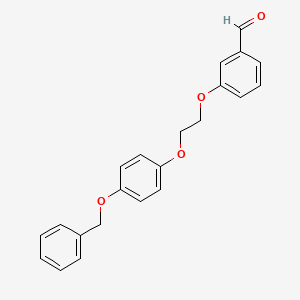
![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

